molecular formula C10H10ClN B6273877 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] CAS No. 1403899-01-3

6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]

Cat. No.: B6273877
CAS No.: 1403899-01-3
M. Wt: 179.6
InChI Key:
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Description

6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] is a synthetic compound that belongs to the class of spiroindoles Spiroindoles are characterized by a unique spirocyclic structure where the indole ring is fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The indole derivative is then subjected to spirocyclization to form the spirocyclic structure. This can be achieved through a cyclopropanation reaction, where a suitable cyclopropane precursor is reacted with the indole derivative in the presence of a catalyst.

    Chlorination: The final step involves the introduction of the chlorine atom at the 6’ position of the spiroindole. This can be accomplished using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of 6’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The chlorine atom at the 6’ position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups at the 6’ position.

Scientific Research Applications

6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may exhibit antiviral, anticancer, or antimicrobial properties.

    Materials Science: The spirocyclic structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] involves its interaction with specific molecular targets in biological systems. The spirocyclic structure allows the compound to bind to various receptors or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: These compounds share the spirocyclic structure but have an oxindole ring instead of an indole ring.

    Spirocyclic Amines: These compounds have a spirocyclic structure with an amine group, offering different chemical and biological properties.

Uniqueness

6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] is unique due to the presence of the chlorine atom at the 6’ position and the specific spirocyclic structure. This combination of features can result in distinct chemical reactivity and biological activity compared to other spirocyclic compounds.

Properties

CAS No.

1403899-01-3

Molecular Formula

C10H10ClN

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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